Product packaging for 15,16-Dihydroxyoctadeca-9,12-dienoic acid(Cat. No.:CAS No. 140129-22-2)

15,16-Dihydroxyoctadeca-9,12-dienoic acid

Cat. No.: B592837
CAS No.: 140129-22-2
M. Wt: 312.45
InChI Key: LKLLJYJTYPVCID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Specialized Lipid Mediators and Oxylipin Families

15,16-DiHODE is classified as an oxylipin, a broad family of oxygenated fatty acids that serve as signaling molecules in a wide range of biological processes. Oxylipins are formed from polyunsaturated fatty acids (PUFAs) through enzymatic or non-enzymatic oxidation. Based on the carbon chain length of their precursor fatty acid, oxylipins are categorized into groups such as eicosanoids (from 20-carbon PUFAs like arachidonic acid) and docosanoids (from 22-carbon PUFAs like docosahexaenoic acid). As a derivative of the 18-carbon linoleic acid, 15,16-DiHODE belongs to the octadecanoid class of oxylipins.

While the most well-known oxylipins are the pro-inflammatory prostaglandins and leukotrienes, another crucial class of lipid mediators is the Specialized Pro-resolving Mediators (SPMs). SPMs, which include resolvins, protectins, and maresins, are actively involved in the resolution of inflammation, a process critical for tissue homeostasis and healing. Although 15,16-DiHODE is not classically defined as an SPM, its identity as an oxylipin places it within the broader context of lipid mediators that regulate cellular responses, including inflammation. The study of octadecanoids like 15,16-DiHODE is a growing field, aiming to understand their specific roles alongside the more extensively characterized eicosanoids and docosanoids.

Historical Overview of the Discovery and Initial Academic Characterization of Dihydroxyoctadecadienoic Acids

The journey to understanding 15,16-DiHODE begins with the discovery of its precursor, linoleic acid. In the early 20th century, dietary fats were primarily seen as a source of energy. However, the work of George and Mildred Burr in 1929 and 1930 challenged this view by demonstrating that rats on a fat-free diet developed a deficiency disease. asbmb.org They identified linoleic acid as an "essential fatty acid" necessary to prevent this condition, a landmark discovery in nutritional biochemistry. asbmb.orgnih.gov

The subsequent characterization of how linoleic acid is metabolized opened the door to identifying its various derivatives. The discovery of cytochrome P450 (CYP) enzymes in the 1960s was a pivotal moment, revealing a major pathway for xenobiotic and endogenous compound metabolism. nih.gov It was later established that these enzymes could metabolize polyunsaturated fatty acids. Specifically, the CYP epoxygenase pathway was found to convert linoleic acid into epoxyoctadecenoic acids (EpOMEs), such as 9,10-EpOME and 12,13-EpOME (also known as leukotoxin and isoleukotoxin). escholarship.orgresearchgate.net

These epoxides were found to be further metabolized by the enzyme soluble epoxide hydrolase (sEH) into their corresponding vicinal diols, the dihydroxyoctadecenoic acids (DiHOMEs or DiHODEs). escholarship.orgresearchgate.net Early research in this area was spurred by investigations into toxic factors in burn victims, which led to the isolation and characterization of these linoleic acid metabolites. escholarship.org Thus, the discovery and characterization of DiHODEs, including the 15,16-isomer, are intrinsically linked to the broader history of research into essential fatty acids and the enzymatic pathways that govern their oxidative metabolism.

Significance of Oxygenated Fatty Acids in Biological Systems Research

Oxygenated fatty acids, or oxylipins, are a vast and diverse class of molecules that are fundamental to the regulation of numerous biological processes. Their significance stems from their roles as potent signaling molecules that can act locally on the cells that produce them (autocrine signaling) or on neighboring cells (paracrine signaling). They are involved in a wide array of physiological functions, including the regulation of inflammation, immune responses, blood pressure, and pain perception.

The study of oxylipins has provided critical insights into the mechanisms of disease. For instance, the pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes, are well-established mediators of inflammation and are the targets of widely used nonsteroidal anti-inflammatory drugs (NSAIDs). Conversely, the discovery of SPMs has shifted the paradigm of inflammation from a passive process of dilution of pro-inflammatory signals to an active, biochemically mediated resolution phase.

The analysis of oxylipin profiles, often referred to as lipidomics, is increasingly used as a tool to understand disease states and identify potential biomarkers. Altered levels of specific oxylipins have been associated with a range of conditions, including cardiovascular disease, neurodegenerative disorders, and cancer. Therefore, research into the entire spectrum of oxylipins, including less-studied octadecanoids like 15,16-DiHODE, is crucial for a comprehensive understanding of health and disease.

Stereochemical Considerations and Isomeric Forms of Dihydroxyoctadecadienoic Acids

The biological activity of oxylipins is often highly dependent on their precise three-dimensional structure, a concept known as stereochemistry. 15,16-DiHODE has two chiral centers at the 15th and 16th carbon atoms, meaning it can exist in different stereoisomeric forms. These isomers, which have the same chemical formula and connectivity but different spatial arrangements of their atoms, can have distinct biological effects.

The main types of stereoisomers are enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). For 15,16-DiHODE, this results in four possible stereoisomers: (15R,16R), (15S,16S), (15R,16S), and (15S,16R). The specific stereoisomer produced in a biological system often depends on the enzymatic pathway involved. Enzymatic reactions are typically stereospecific, producing a single or a limited number of isomers, whereas non-enzymatic oxidation often results in a racemic mixture (an equal mixture of enantiomers). This stereospecificity is critical because receptors and enzymes in the body are themselves chiral and may interact differently with each isomer, leading to varying biological responses.

In addition to stereoisomers, there are also positional isomers of dihydroxyoctadecadienoic acid, where the hydroxyl groups are located at different positions on the fatty acid chain. The most studied of these are 9,10-DiHODE and 12,13-DiHODE. escholarship.orgresearchgate.net The presence and relative abundance of these different positional and stereoisomers can vary between tissues and in different physiological or pathological states, highlighting the complexity of oxylipin signaling.

Data Tables

Table 1: Chemical Properties of 15,16-Dihydroxyoctadeca-9,12-dienoic acid

PropertyValue
Molecular Formula C18H32O4
Molecular Weight 312.45 g/mol
IUPAC Name This compound
Synonyms 15,16-DiHODE
Precursor Linoleic Acid
Classification Oxylipin, Octadecanoid, Dihydroxy Fatty Acid

Table 2: Overview of Key Isomers of Dihydroxyoctadecadienoic Acid (DiHODE)

Isomer TypeExamplesKey Characteristics
Positional Isomers 9,10-DiHODE, 12,13-DiHODE, 15,16-DiHODEHydroxyl groups are located on different carbon atoms of the octadecadienoic acid backbone. Formed via the cytochrome P450/soluble epoxide hydrolase pathway from different epoxide precursors.
Stereoisomers (Enantiomers) (15R,16R)-DiHODE vs. (15S,16S)-DiHODENon-superimposable mirror images. Enzymatic synthesis is often stereospecific, while non-enzymatic formation can be racemic. Can exhibit different biological activities.
Stereoisomers (Diastereomers) (15R,16S)-DiHODE vs. (15R,16R)-DiHODEStereoisomers that are not mirror images. Have different physical properties and can have distinct biological functions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32O4 B592837 15,16-Dihydroxyoctadeca-9,12-dienoic acid CAS No. 140129-22-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

15,16-dihydroxyoctadeca-9,12-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O4/c1-2-16(19)17(20)14-12-10-8-6-4-3-5-7-9-11-13-15-18(21)22/h4,6,10,12,16-17,19-20H,2-3,5,7-9,11,13-15H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLLJYJTYPVCID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(CC=CCC=CCCCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Occurrence and Natural Distribution of 15,16 Dihydroxyoctadeca 9,12 Dienoic Acid

Identification in Specific Biological Sources and Organisms

The presence of 15,16-Dihydroxyoctadeca-9,12-dienoic acid and its immediate precursors has been identified across different biological kingdoms, primarily in plant systems.

While direct isolation of this compound from specific microbial species is not extensively detailed in the reviewed literature, the metabolic pathways for its formation are known to exist in microbes. Fungi, for instance, are equipped with unspecific peroxygenases that can metabolize polyunsaturated fatty acids into various epoxides. nih.gov These epoxides are direct precursors to vicinal diols like this compound, which is formed via the hydration of its corresponding epoxide, 15(16)-EpODE (15,16-epoxyoctadeca-9,12-dienoic acid). nih.gov

The most definitive evidence for the natural occurrence of this compound comes from the plant kingdom.

Direct Identification: The natural product 15,16-Dihydroxy-9Z,12Z-octadecadienoic acid has been identified in Brassica campestris L., a species of field mustard. medchemexpress.com

Precursor in Seed Oils: The precursor molecule, 15,16-epoxy-octadeca-9,12-dienoic acid, has been found in the seeds of Elaeagnus angustifolia (Russian olive). usda.gov The subsequent hydration of this epoxide leads to the formation of this compound.

Presence in Processed Oils: Research into food oils has indicated that the ratio of the epoxide precursor to the diol may serve as a marker for refinement processes. nih.gov Specifically, the diol form (15,16-DiHODE) is found in increased amounts in refined oils. nih.gov Furthermore, non-targeted analysis of various plant oils using liquid chromatography-mass spectrometry has revealed the presence of numerous hydroxy fatty acids. nih.gov While this study highlighted other isomers, it points to the complexity of oxylipin profiles in oils like flaxseed and rapeseed, where such dihydroxy compounds can be formed. nih.gov

Specific identification of this compound in marine organisms has not been reported in the available literature. However, its precursor, linoleic acid, is a known component of various marine macroalgae. nih.gov For example, linoleic acid is the primary polyunsaturated fatty acid in most chlorophytes (green algae). nih.gov The presence of the substrate suggests that downstream metabolic products could potentially be formed, though they have not yet been explicitly identified.

There is a lack of specific data identifying this compound in non-human animal tissues or biofluids within the reviewed scientific literature. While the metabolism of 18-carbon fatty acids into various oxidized forms (octadecanoids) is a known process in mammals, the specific detection and localization of this particular diol have not been documented. nih.gov

Interactive Data Table: Identification of this compound and its Precursors in Biological Sources

Biological SourceKingdomCompound IdentifiedNotesCitations
Brassica campestris L.Plant15,16-Dihydroxy-9Z,12Z-octadecadienoic acidDirect identification as a natural product. medchemexpress.com
Elaeagnus angustifolia (seeds)Plant15,16-epoxy-octadeca-9,12-dienoic acidPrecursor to the dihydroxy compound. usda.gov
Refined Plant OilsPlantThis compoundIncreased levels of the diol relative to its epoxide precursor can indicate oil refinement. nih.gov
FungiFungi(Metabolic Capability)Possess enzymes capable of forming epoxide precursors from polyunsaturated fatty acids. nih.gov

Tissue and Cellular Localization Studies (in non-human models)

Specific studies detailing the tissue or subcellular localization of this compound in non-human models are not available in the reviewed literature. However, research on related hydroxy fatty acids provides a potential framework for how such molecules might be distributed. For example, studies on 12-hydroxyeicosatetraenoic acid (12-HETE) in bovine aortic endothelial cells showed that the molecule is taken up by the cells and predominantly localizes in the membranes of the endoplasmic reticulum. researchgate.net This suggests that other similar lipid mediators could also accumulate in intracellular membrane systems, potentially influencing cellular processes. researchgate.net Without direct research, however, the specific localization of this compound remains unconfirmed.

Environmental Presence and Dynamics

Information regarding the presence of this compound in the wider environment, such as in soil or water, is not available in the current body of scientific literature. Its known presence is confined to the biological sources and processed materials mentioned previously. The only dynamic noted is its increased formation during the refinement of plant oils, which is a manufacturing process rather than a natural environmental fluctuation. nih.gov

Biosynthetic Pathways and Enzymatic Mechanisms of 15,16 Dihydroxyoctadeca 9,12 Dienoic Acid

Precursor Substrate Utilization (e.g., Linoleic Acid as a primary precursor)

The primary and essential precursor for the biosynthesis of 15,16-Dihydroxyoctadeca-9,12-dienoic acid is linoleic acid ((9Z,12Z)-octadeca-9,12-dienoic acid). fatplants.netnist.govlarodan.com Linoleic acid is a polyunsaturated omega-6 fatty acid, characterized by an 18-carbon chain with two cis double bonds located at the 9th and 12th carbon positions. fatplants.netnist.govlarodan.com This specific arrangement of double bonds makes it a suitable substrate for various oxygenating enzymes that initiate the biosynthetic cascade.

Linoleic acid is one of the most abundant polyunsaturated fatty acids found in many organisms and diets. nih.gov Its metabolism through different enzymatic pathways, including those involving cytochrome P450 and lipoxygenases, gives rise to a diverse array of oxidized lipid metabolites, known as oxylipins. nih.govnih.gov Among these are dihydroxy derivatives (DiHOMEs), such as this compound, which are formed through the introduction of hydroxyl groups onto the fatty acid backbone. nih.gov The initial enzymatic attack on the linoleic acid molecule is the rate-limiting step that channels the substrate into specific downstream pathways, ultimately leading to the formation of the diol.

Enzymology of Dihydroxylation

The conversion of linoleic acid into this compound is a multi-step enzymatic process. The introduction of the two hydroxyl groups at the C-15 and C-16 positions is achieved through the coordinated action of several key enzymes.

Lipoxygenases (LOXs) are a family of iron-containing dioxygenases that catalyze the stereo- and region-specific insertion of molecular oxygen into polyunsaturated fatty acids like linoleic acid. nih.govnih.gov This reaction leads to the formation of fatty acid hydroperoxides. nih.gov In the context of forming a diol at the C-15 and C-16 positions, a lipoxygenase would first need to act on the linoleic acid backbone. While 15-LOX typically oxygenates arachidonic acid at the C-15 position, its activity on linoleic acid can produce 13-hydroperoxyoctadeca-9,11-dienoic acid (13-HPODE). nih.gov

However, the formation of a 15,16-diol suggests a different initial oxygenation. An alternative pathway could involve the formation of a hydroperoxide at a different position, which is then further metabolized. For instance, 9-lipoxygenase produces 9-hydroperoxyoctadeca-10,12-dienoic acid (9-HPODE) from linoleic acid. nih.gov These hydroperoxides are key intermediates that can be subsequently converted into a variety of other oxylipins, including diols, by other enzymes. nih.govnih.gov The formation of the hydroperoxide is a critical step, creating a reactive intermediate necessary for subsequent hydroxylation or epoxidation reactions.

Cytochrome P450 (CYP) monooxygenases represent a major pathway for the metabolism of linoleic acid into epoxy and dihydroxy fatty acids. nih.gov This pathway is often referred to as the epoxygenase pathway. CYP enzymes can directly epoxidize one of the double bonds in linoleic acid. This results in the formation of epoxy-octadecenoic acids (EpOMEs), such as 9,10-EpOME and 12,13-EpOME. nih.gov

These epoxide intermediates are then subject to hydrolysis by soluble epoxide hydrolase (sEH), which opens the epoxide ring by adding a water molecule, yielding a vicinal diol. This two-step process—epoxidation by CYP followed by hydrolysis by sEH—is a well-established mechanism for producing dihydroxy fatty acids, such as 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME) and 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME). nih.gov While this mechanism is documented for the double bonds, a similar CYP-mediated action on the terminal end of the fatty acid could theoretically lead to the formation of this compound.

Fatty acid hydratases (FAHs) are enzymes that catalyze the direct addition of a water molecule across a carbon-carbon double bond, a process known as hydration. nih.govmdpi.com This reaction is highly regio- and enantiospecific and proceeds with 100% atom economy. nih.gov Hydratases have been identified in various microorganisms and are known to convert unsaturated fatty acids into their hydroxylated counterparts. mdpi.comnih.gov

For example, a linoleate (B1235992) 10-hydratase from Lactobacillus plantarum converts the C9=C10 double bond of linoleic acid into 10-hydroxy-cis-12-octadecenoic acid. nih.govresearchgate.net The catalytic mechanism of these FAD-dependent enzymes involves the activation of a water molecule, which then attacks the double bond. mdpi.com While documented examples primarily focus on the hydration of the existing double bonds within the linoleic acid structure (C9 and C12), a similar enzymatic principle could be involved in the formation of diols if a double bond were present at the C15-C16 position, which could be formed through prior enzymatic action.

Table 1: Examples of Characterized Fatty Acid Hydratases

EnzymeSource OrganismSubstrateProductReference
Linoleic acid Δ9 hydrataseLactobacillus plantarum AKU 1009aLinoleic acid(S)-10-hydoxy-cis-12-octadecenoic acid (HYA) nih.gov
Oleate Hydratase (OhyA)Elizabethkingia meningosepticaOleic Acid(R)-10-hydroxystearic acid (10-HSA) nih.gov
Oleate Hydratase (OhyPp)Pediococcus parvulusOleic Acid10-hydroxy stearic acid fu-berlin.de

Hydroperoxide isomerases, also known as hydroperoxide dehydratases, are enzymes that catalyze the transformation of fatty acid hydroperoxides into other structures, most notably unstable allene (B1206475) oxides. nih.govqmul.ac.uk These enzymes are often members of the CYP74 family of cytochrome P450 enzymes. qmul.ac.uk The allene oxide product is highly reactive and can be further converted, either spontaneously or enzymatically, into various products, including α-ketols and cyclic compounds. nih.gov

For example, the hydroperoxide dehydratase from corn acts on 13(S)-hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid to form an allene oxide, which is then converted into products including an alpha-ketol (12-oxo-13-hydroxy-9(Z),15(Z)-octadecadienoic acid). nih.gov The formation of a diol from a hydroperoxide can also proceed through an epoxide intermediate. A diol synthase enzyme, which possesses both hydroperoxide isomerase and epoxide hydrolase activities, can convert a hydroperoxide into a vicinal diol. For instance, a diol synthase from Aspergillus nidulans has been shown to produce 5,8-dihydroxy-9,12,15(Z,Z,Z)-octadecatrienoic acid from α-linolenic acid via an 8-hydroperoxy intermediate. researchgate.net A similar mechanism could be envisioned for the formation of 15,16-diols from a corresponding hydroperoxide precursor.

Enzymatic reactions involved in the biosynthesis of hydroxylated fatty acids are typically highly stereospecific, yielding products with a defined absolute configuration at the newly formed chiral centers. nih.govnih.gov This stereocontrol is a hallmark of enzyme catalysis and is critical for the biological activity of the resulting molecules.

Lipoxygenases introduce oxygen with specific stereochemistry, producing either S- or R-hydroperoxides. For example, soybean lipoxygenase produces 13(S)-HPODE from linoleic acid.

Hydratases also exhibit high stereoselectivity. The hydration of linoleic acid by Lactobacillus plantarum Δ9 hydratase yields (S)-10-hydoxy-cis-12-octadecenoic acid with an enantiomeric excess greater than 99.9%. nih.gov Many other microbial hydratases favor the formation of (R)-enantiomers. nih.gov

Allene oxide cyclases , which act on the product of hydroperoxide isomerases, can produce optically pure products, whereas spontaneous chemical cyclization results in a racemic mixture. nih.gov

The specific stereochemistry of this compound (e.g., (15R, 16R), (15S, 16S), etc.) would be determined by the specific enzymes involved in its biosynthesis. The configuration of the double bonds, such as (9Z, 12E), can also be specific to the enzymatic pathway. nih.gov This high degree of stereospecificity ensures that the correct, biologically active isomer is produced.

Genetic and Molecular Regulation of Biosynthetic Enzymes in Model Organisms

The genetic and molecular regulation of the enzymes responsible for the biosynthesis of this compound is inferred from studies on the broader families of enzymes involved in fatty acid oxidation, namely cytochrome P450s and diol synthases.

Cytochrome P450 (CYP) Enzymes: The expression and activity of CYP enzymes are subject to complex regulatory mechanisms. In mammals, various CYP isoforms capable of metabolizing polyunsaturated fatty acids are regulated by a range of factors including hormones, growth factors, and exposure to xenobiotics. nih.gov For instance, the expression of certain CYP genes can be induced by nuclear receptors such as the peroxisome proliferator-activated receptors (PPARs) and the pregnane (B1235032) X receptor (PXR). These receptors are activated by a variety of ligands, including fatty acids themselves, leading to a feedback and feed-forward regulation of fatty acid metabolism. The specific CYP isoforms that may be responsible for the initial epoxidation of linoleic acid at the 15,16 position are not yet fully elucidated, making it difficult to pinpoint their precise genetic regulation in the context of producing this specific diol.

Diol Synthases: In fungi, the genetic regulation of diol synthases has been a subject of study. The expression of these enzymes can be influenced by environmental conditions and the presence of their fatty acid substrates. For example, in some fungal species, the genes encoding diol synthases may be part of secondary metabolite gene clusters that are coordinately regulated. The regulation of these clusters can be under the control of specific transcription factors that respond to developmental cues or stress signals. While these general principles are established, the specific regulatory networks governing the expression of a putative 15,16-diol synthase acting on linoleic acid remain to be discovered.

The following table summarizes the key enzyme families and their general regulatory aspects:

Enzyme FamilyGeneral Function in Dihydroxy Fatty Acid SynthesisKnown Regulatory FactorsModel Organisms Studied
Cytochrome P450 (CYP) Epoxygenases Catalyze the initial epoxidation of linoleic acid. nih.govHormones, growth factors, xenobiotics, nuclear receptors (e.g., PPARs, PXR). nih.govMammals, Insects
Soluble Epoxide Hydrolase (sEH) Hydrolyzes the epoxide intermediate to form the diol. nih.govRegulation is less understood but can be influenced by inflammatory status.Mammals
Diol Synthases Direct conversion of fatty acids to diols via a hydroperoxide intermediate. nih.govnih.govSubstrate availability, developmental cues, stress signals.Fungi (e.g., Aspergillus, Glomerella) nih.govnih.gov

In Vitro and Cell-Free System Models for Biosynthesis Elucidation

The elucidation of the biosynthetic pathway of this compound can be significantly advanced through the use of in vitro and cell-free system models. These experimental setups allow for the detailed characterization of enzymatic reactions, identification of intermediates, and determination of enzyme kinetics in a controlled environment, free from the complexities of a whole-cell system.

Recombinant Enzyme Systems: A powerful approach involves the expression of candidate enzymes, such as specific cytochrome P450 isoforms or diol synthases, in a heterologous host like Escherichia coli or yeast. nih.govnih.gov The purified recombinant enzymes can then be incubated with the substrate, linoleic acid, under various conditions (e.g., different pH, temperature, and cofactor concentrations). The reaction products can be analyzed using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to confirm the formation of this compound and any intermediates. This method has been successfully used to characterize diol synthases from various fungi that produce other dihydroxy fatty acids. nih.govnih.gov For example, a 7,8-linoleate diol synthase from Glomerella cingulate was expressed in E. coli, purified, and its activity and substrate specificity were characterized in vitro. nih.gov

Microsomal Preparations: Cell-free systems utilizing microsomal fractions isolated from tissues or cultured cells that are known to produce the compound of interest can also be employed. Microsomes are rich in cytochrome P450 enzymes. By incubating these preparations with linoleic acid and necessary cofactors (e.g., NADPH), the enzymatic conversion to the epoxide and subsequently the diol can be monitored. This approach helps in identifying the tissue or cell types with the highest enzymatic activity for this specific conversion.

Cell-Free Extracts: Crude or partially purified cell-free extracts from organisms that naturally produce this compound, such as certain plants or fungi, can be used to screen for the relevant enzymatic activities. These extracts contain the full complement of enzymes and cofactors required for the biosynthetic pathway. By systematically fractionating the extract and testing the activity of each fraction, the enzymes responsible for the synthesis can be isolated and identified.

The following table outlines common in vitro models and their applications in studying dihydroxy fatty acid biosynthesis:

In Vitro ModelDescriptionKey Applications
Recombinant Enzymes Purified enzymes produced in a heterologous host (e.g., E. coli). nih.govnih.gov- Confirmation of enzyme function and product specificity. - Determination of kinetic parameters (Km, Vmax). - Investigation of reaction mechanisms.
Microsomal Preparations Vesicles of endoplasmic reticulum isolated from cells or tissues, rich in CYPs.- Study of membrane-bound enzyme activities. - Identification of tissues with specific metabolic capabilities.
Cell-Free Extracts Soluble fraction of lysed cells containing a mixture of enzymes and cofactors.- Initial screening for enzymatic activities. - Reconstitution of biosynthetic pathways.

Metabolism and Catabolic Fates of 15,16 Dihydroxyoctadeca 9,12 Dienoic Acid

Enzymatic Degradation Pathways (e.g., Beta-oxidation variants, further oxygenation)

The catabolism of long-chain fatty acids like 15,16-dihydroxyoctadeca-9,12-dienoic acid primarily occurs in the mitochondria and peroxisomes through beta-oxidation. wikipedia.orgnih.gov This process systematically shortens the fatty acid chain, producing acetyl-CoA, which can then enter the citric acid cycle for energy production. wikipedia.orgwikipedia.org However, the presence of hydroxyl groups and double bonds in this compound necessitates the involvement of auxiliary enzymes to modify the standard beta-oxidation pathway. youtube.com

Beta-Oxidation Variants:

The beta-oxidation of unsaturated fatty acids, such as linoleic acid from which this compound is derived, requires additional enzymes to handle the non-standard bond configurations. youtube.com Given that this compound retains the double bonds at the 9th and 12th carbon positions, its degradation would likely involve enzymes such as enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase to reconfigure the double bonds for proper processing by the core beta-oxidation enzymes. researchgate.net

The presence of the vicinal diol (two adjacent hydroxyl groups) at the 15th and 16th carbons introduces another layer of complexity. The initial steps of beta-oxidation proceed from the carboxyl end of the fatty acid. Therefore, the diol group would be encountered in later cycles of the process. How the beta-oxidation machinery processes a fatty acid with these hydroxyl groups is not definitively established for this specific molecule. It is plausible that the hydroxyl groups may be modified or removed by specific dehydrogenases or other enzymes before or during the beta-oxidation spiral. Studies on other hydroxy fatty acids have shown that they can undergo beta-oxidation, suggesting that cellular mechanisms for handling such modifications exist. nih.gov

Further Oxygenation:

In addition to beta-oxidation, fatty acids can be metabolized through other oxidative pathways, such as omega-oxidation, which occurs in the endoplasmic reticulum. nih.gov This pathway involves the hydroxylation and subsequent oxidation of the terminal methyl group of the fatty acid, creating a dicarboxylic acid. nih.gov This process increases the water solubility of the molecule, facilitating its excretion. It is conceivable that this compound could be a substrate for such a pathway, although specific evidence is lacking.

Furthermore, cytochrome P450 (CYP) enzymes are known to be involved in the metabolism of linoleic acid and its derivatives, producing various oxidized metabolites, including epoxides and diols. wikipedia.org It is possible that the same or similar enzymes could further oxygenate this compound, leading to the formation of more complex polyhydroxylated fatty acids.

Identification of Downstream Metabolites and Derivatives

The complete profile of downstream metabolites and derivatives resulting from the catabolism of this compound has not been fully elucidated. However, based on the predicted enzymatic pathways, a number of potential products can be hypothesized.

Products of Beta-Oxidation:

The primary products of each beta-oxidation cycle are acetyl-CoA and a fatty acyl-CoA that is two carbons shorter. wikipedia.org For this compound, this process would continue until the chain is fully degraded. Due to the initial 18-carbon chain, complete beta-oxidation would theoretically yield multiple molecules of acetyl-CoA. However, the fate of the portion of the molecule containing the diol group during the final stages of oxidation is uncertain.

Studies on the metabolism of a related monohydroxy fatty acid, 13-hydroxyoctadecadienoic acid (13-HODE), have identified chain-shortened metabolites. In endothelial cells, 13-HODE was converted to 11-hydroxyhexadecadienoic acid (11-OH-16:2), 9-hydroxytetradecadienoic acid (9-OH-14:2), and 7-hydroxydodecadienoic acid (7-OH-12:2) through what is believed to be peroxisomal beta-oxidation. nih.gov This suggests that a similar chain-shortening process could occur for this compound, leading to a series of shorter-chain dihydroxy fatty acids.

Potential Derivatives:

Further enzymatic action could lead to a variety of derivatives. For instance, if the hydroxyl groups are oxidized, this would result in the formation of keto-dihydroxy or diketo derivatives. The double bonds could also be subject to further enzymatic modification, such as epoxidation or hydration, leading to a more complex array of oxidized fatty acids.

The table below summarizes the potential downstream metabolites based on known metabolic pathways for similar compounds.

Metabolic Pathway Potential Downstream Metabolites/Derivatives Enzymes Potentially Involved
Mitochondrial/Peroxisomal Beta-Oxidation Chain-shortened dihydroxy fatty acids, Acetyl-CoAAcyl-CoA dehydrogenases, Enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, Thiolase, Enoyl-CoA isomerase, 2,4-dienoyl-CoA reductase
Omega-Oxidation Dicarboxylic acid derivativesCytochrome P450 omega-hydroxylases, Alcohol dehydrogenase, Aldehyde dehydrogenase
Further Oxygenation Trihydroxy or keto-dihydroxy fatty acidsCytochrome P450 epoxygenases/hydroxylases, Lipoxygenases

Regulation of Metabolic Turnover

The regulation of the metabolism of this compound is likely integrated with the broader regulatory networks that control fatty acid and lipid metabolism in general. This regulation occurs at multiple levels, including substrate availability, allosteric control of enzymes, and transcriptional regulation of the genes encoding these enzymes.

Substrate Availability:

The concentration of this compound itself will be a primary determinant of its metabolic rate. This compound is formed from the metabolism of other lipids, and its production is likely tied to the activity of upstream enzymes such as cytochrome P450s and epoxide hydrolases. nih.gov

Allosteric and Transcriptional Regulation:

The enzymes of beta-oxidation are subject to allosteric regulation. High ratios of NADH/NAD+ and acetyl-CoA/CoA, which signal high energy status, can inhibit the beta-oxidation pathway. researchgate.net

On a longer timescale, the expression of genes encoding the enzymes involved in fatty acid oxidation is controlled by transcription factors such as peroxisome proliferator-activated receptors (PPARs). aocs.org These nuclear receptors are activated by fatty acids and their derivatives and subsequently upregulate the transcription of genes for enzymes involved in fatty acid transport and oxidation. It is plausible that this compound or its metabolites could act as signaling molecules to modulate the activity of these transcription factors, thereby influencing their own catabolism.

The balance between the formation of dihydroxy fatty acids and their subsequent breakdown is critical, as accumulation of these molecules has been associated with various physiological and pathological processes. nih.gov For instance, related dihydroxyoctadecenoic acids (DiHOMEs) have been shown to have biological activities, and their levels are tightly controlled. researchgate.netnih.gov This suggests that the metabolic turnover of this compound is likely a well-regulated process to maintain cellular homeostasis.

Elucidation of Biological Roles and Molecular Mechanisms in Non Human Systems

Involvement in Inter-species Interactions (e.g., plant-microbe, host-pathogen in fungi/bacteria/algae)

Oxylipins, a class of compounds derived from the oxidation of polyunsaturated fatty acids like linoleic acid, are pivotal signaling molecules in the interactions between different species. nih.gov They function as a chemical language in cell-to-cell communication, and their structural similarities across plants, fungi, and bacteria suggest a potential for cross-kingdom communication. nih.gov While the specific functions of 15,16-Dihydroxyoctadeca-9,12-dienoic acid in these interactions are not extensively documented, its identity as a linoleic acid derivative places it within this critical group of molecules. nih.gov

In the context of plant-pathogen interactions, fatty acids and the oxylipins derived from them are crucial in modulating the pathogen's lifestyle and the host's defense response. nih.gov For instance, in the interaction between the fungus Fusarium verticillioides and maize, oxylipins derived from linoleic acid, such as 8,13-diHODE, are known to influence fungal growth and mycotoxin production. nih.gov Fungal oxylipins can also promote pathogenesis by modulating the expression of the host plant's own oxylipin-based defense pathways. nih.gov

Conversely, plants utilize oxylipins for defense. Upon pathogen attack, polyunsaturated fatty acids are released from cellular membranes and converted into various oxylipins. nih.gov Those derived from the 9-lipoxygenase (9-LOX) and α-dioxygenase (α-DOX) pathways have demonstrated strong action against bacterial infections. lifeasible.com These compounds can act directly against pathogens or as signaling molecules to activate systemic resistance in the plant. lifeasible.comresearchgate.net The structural features of these fatty acid derivatives, including double bonds and a free carboxylic acid group, are critical for their anti-bacterial activity. nih.gov

Role in Cellular Signaling Pathways (general mechanisms in model organisms)

Linoleic acid-derived oxylipins are established signaling molecules that regulate a variety of physiological and pathological processes in non-human organisms. nih.gov Their signaling functions can occur through multiple mechanisms, including activation of specific receptors and modulation of gene expression.

In some cases, these oxylipins function through G protein-coupled receptors. For example, novel dihydroxy fatty acids (DiHOMEs) produced from linoleic acid derivatives by the fungus Glomerella cingulata were shown to elicit a potent response via the G protein-coupled receptor 120 (GPR120) in cellular assays. nih.gov This activation leads to a downstream calcium (Ca2+) response, a common element in many signaling cascades. nih.gov

Modulation of Specific Physiological Processes in Non-Human Organisms (e.g., plant growth, microbial communication, inflammation in animal models without human clinical context)

The direct physiological roles of this compound have been identified in specific non-human contexts. In a notable finding, levels of this compound, referred to as (±)15,16-DiHODE, were found to be elevated in the corpora lutea of pregnant cattle, suggesting a role in the physiological processes of reproduction in this species. caymanchem.com

Research on structurally similar dihydroxy fatty acids provides further insight into potential physiological effects. In one study, allylic dihydroxylated derivatives of conjugated linoleic acid showed toxicity to brine shrimp (Artemia), with LD50 values ranging from 2.30 to 13.8 μM, though they displayed insignificant toxicity to honeybees. nih.gov This highlights the species-specific nature of the biological activity of these compounds.

In animal models, oxidized metabolites of linoleic acid (OXLAMs) have been shown to modulate inflammatory processes. A study in mice fed a high-fat diet supplemented with OXLAMs found that these compounds contribute to hepatic injury. nih.gov Specifically, they were shown to induce liver mitochondrial dysfunction, apoptosis (programmed cell death), and the activation of the NLRP3 inflammasome, a key component of the innate immune response that triggers inflammation. nih.gov

The precursor, linoleic acid, has also demonstrated insecticidal activity against the cotton leafworm, Spodoptera littoralis. researchgate.net

Table 1: Research Findings on the Biological Roles of this compound and Related Oxylipins in Non-Human Systems

CompoundOrganism/SystemObserved EffectReference
This compoundCattle (Bos taurus)Increased levels in corpora lutea during pregnancy. caymanchem.com
Oxidized Linoleic Acid Metabolites (OXLAMs)Mice (Mus musculus)Induce hepatic mitochondrial dysfunction, apoptosis, and NLRP3 inflammasome activation. nih.gov
Dihydroxylated Conjugated Linoleic Acid DerivativesBrine Shrimp (Artemia sp.)Exhibited toxicity with LD50 values of 2.30-13.8 µM. nih.gov
8,13-diHODEFusarium verticillioides (fungus)Influences fungal growth and mycotoxin production. nih.gov
8S,12R-DiHOMECellular Assay (GPR120)Elicited a potent GPR120-mediated Ca2+ response. nih.gov

Receptor-Mediated Actions and Ligand Binding Studies (in non-human cellular assays)

The action of dihydroxy fatty acids is, in some cases, mediated by specific cell-surface receptors. As previously mentioned, studies on dihydroxyoctadecenoic acids (DiHOMEs) synthesized by the fungus Glomerella cingulata have demonstrated a clear receptor-mediated mechanism. nih.gov In non-human cellular assays, 8S,12R-DiHOME was identified as a potent agonist of G protein-coupled receptor 120 (GPR120). nih.gov The activation of this receptor was measured by the subsequent increase in intracellular calcium ions (Ca2+), with an effective concentration (EC50) of 0.43 μM. nih.gov This suggests that the dihydroxy structure can be specifically recognized by receptors to initiate a signaling cascade. The study proposed that the potent activation was due to enhanced hydrogen bonding between the dihydroxy fatty acid and key residues within the receptor. nih.gov

Impact on Enzyme Activities and Gene Expression Profiles (in non-human cellular/organismal models)

This compound is formed from its precursor fatty acid through the action of specific enzymes. It has been identified as an oxylipin formed from the metabolism of α-linolenic acid (or linoleic acid, based on its chemical name) by cytochrome P450 (CYP) enzymes. caymanchem.com CYPs are a large family of enzymes that catalyze the oxidation of various substrates, including fatty acids. wikipedia.orgmdpi.com The metabolism of linoleic acid by certain human CYP isoforms, such as CYP2C9, is known to produce epoxide intermediates (epoxyoctadecamonoenic acids), which can then be hydrolyzed to form dihydroxy derivatives like the target compound. mdpi.com

In animal models, oxidized linoleic acid metabolites (OXLAMs) have a demonstrable impact on gene expression and protein activity related to inflammation. In mice, dietary OXLAMs led to the activation of the NLRP3 inflammasome in the liver. nih.gov This involves the upregulation and assembly of several proteins, including NLRP3, ASC, and pro-Caspase-1, leading to the cleavage and activation of Caspase-1. Activated Caspase-1 then processes pro-inflammatory cytokines, leading to an inflammatory state. nih.gov

In plant-pathogen interactions, oxylipins from one organism can alter gene expression in another. Fungal oxylipins, for example, can modulate the expression of plant genes involved in the jasmonic acid defense pathway. nih.gov Conversely, plant-derived oxylipins can trigger the expression of defense-related genes, leading to systemic resistance against pathogens. nih.govlifeasible.com

Advanced Analytical Methodologies for Research on Dihydroxyoctadecadienoic Acids

Chromatographic Separation Techniques

Chromatographic methods are fundamental for isolating 15,16-Dihydroxyoctadeca-9,12-dienoic acid from complex biological matrices and for separating its various isomers.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and versatile tool for the analysis of dihydroxy fatty acids. nih.gov This technique offers high sensitivity and specificity, making it ideal for detecting and quantifying low-abundance lipids in biological samples. nih.govnih.gov

In a typical LC-MS/MS workflow, the sample is first subjected to chromatographic separation, often using a reversed-phase column such as a C18 column. metabolomics.senih.gov The mobile phase commonly consists of a mixture of water with a small percentage of acid (e.g., 0.1% acetic acid) and an organic solvent like acetonitrile or methanol. nih.govmetabolomics.se

Following separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) in negative ion mode is frequently employed for the analysis of fatty acids, as the carboxyl group readily forms a [M-H]⁻ ion. acgpubs.org Tandem mass spectrometry (MS/MS) is then used for structural confirmation. The precursor ion (the [M-H]⁻ ion of this compound, m/z 311.22) is isolated and fragmented to produce characteristic product ions. The fragmentation pattern provides information about the positions of the hydroxyl groups. For 15,16-dihydroxy-9,12-octadecadienoic acid, characteristic fragments in negative ionization mode have been reported at m/z 293, 275, 223, and 183. acgpubs.org The specific transitions, such as from the precursor ion to a specific product ion, can be monitored in Multiple Reaction Monitoring (MRM) mode for highly selective quantification. lipidmaps.orgjsbms.jp

ParameterDescriptionTypical Value/Condition
Chromatography ModeReversed-PhaseC18 column
Mobile Phase AAqueous with acidWater with 0.1% acetic acid
Mobile Phase BOrganic solventAcetonitrile/Methanol
Ionization ModeElectrospray Ionization (ESI)Negative
Precursor Ion [M-H]⁻Mass-to-charge ratio of the deprotonated moleculem/z 311.222783
Key Fragment IonsCharacteristic product ions from MS/MSm/z 293, 275, 223, 183

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the analysis of dihydroxy fatty acids. However, due to the low volatility and polar nature of these compounds, a derivatization step is essential prior to analysis. nih.govnih.gov Derivatization increases the volatility of the analytes, allowing them to be vaporized and separated on a GC column. youtube.com

A common derivatization method involves silylation, where the active hydrogens of the carboxyl and hydroxyl groups are replaced with trimethylsilyl (TMS) groups. restek.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS), are used to create TMS esters of the carboxylic acid and TMS ethers of the hydroxyl groups. restek.comembrapa.br

The derivatized dihydroxy fatty acids are then separated on a capillary GC column. nih.gov Upon entering the mass spectrometer, the molecules are ionized, typically by electron impact (EI), and the resulting fragmentation patterns are analyzed. A characteristic fragmentation for vicinal dihydroxy fatty acid TMS derivatives is the cleavage between the two carbon atoms bearing the trimethylsiloxy (TMSO) groups. embrapa.br This specific cleavage results in diagnostic fragment ions that can pinpoint the location of the hydroxyl groups along the fatty acid chain. embrapa.br

StepDescriptionReagent/Condition
DerivatizationConversion to volatile derivativesSilylation
Silylating AgentReagent for forming TMS derivativesBSTFA or MSTFA with 1% TMCS
SeparationChromatographic separation of derivativesCapillary GC column
IonizationIonization of derivatized analytesElectron Impact (EI)
Characteristic FragmentationSpecific bond cleavage for structural informationCleavage between the two TMSO-bearing carbons

This compound contains chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). These isomers often exhibit different biological activities. Chiral phase High-Performance Liquid Chromatography (HPLC) is a specialized technique used to separate these stereoisomers. nih.govaocs.orgnih.gov

This method utilizes a chiral stationary phase (CSP), which is a stationary phase that is itself chiral. phenomenex.comchromatographyonline.com The separation is based on the differential interactions between the enantiomers and the chiral stationary phase, leading to different retention times. phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of chiral compounds, including hydroxy fatty acids. chromatographyonline.comscispace.com

The choice of mobile phase, typically a mixture of alkanes (like hexane) and alcohols (like isopropanol or ethanol), is critical for achieving optimal separation. mdpi.com By carefully selecting the chiral column and optimizing the mobile phase composition, it is possible to resolve the different stereoisomers of this compound, allowing for their individual collection and characterization. nih.govnih.gov

ParameterDescriptionExample
Stationary PhaseThe key component for chiral recognitionChiral Stationary Phase (CSP)
Common CSP TypeWidely used class of chiral stationary phasesPolysaccharide-based (e.g., Chiralcel)
Mobile PhaseSolvent system used to elute the compoundsNormal phase (e.g., hexane/isopropanol)
Principle of SeparationMechanism of enantiomeric resolutionDifferential interaction with the CSP
ApplicationPurpose of the techniqueSeparation of enantiomers and diastereomers

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound, providing detailed information about its molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. aocs.orgnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to elucidate the carbon skeleton and the positions of functional groups. nih.gov

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms. nih.gov For dihydroxy fatty acids, the protons attached to the carbons bearing the hydroxyl groups, as well as the olefinic protons of the double bonds, give characteristic signals. aocs.org The chemical shifts and coupling constants of these signals can help to determine the relative stereochemistry (e.g., erythro vs. threo) of the diol. researchgate.net

NMR TechniqueInformation ProvidedApplication to 15,16-DiHODE
¹H NMRChemical environment of protonsDetermining positions of double bonds and hydroxyl groups
¹³C NMRCarbon skeleton of the moleculeIdentifying carbons with hydroxyl groups, distinguishing isomers
COSYProton-proton correlationsEstablishing connectivity of the fatty acid chain
HSQCProton-carbon correlationsAssigning protons to their attached carbons

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. mdpi.comnih.gov This is crucial for confirming the molecular formula of this compound (C₁₈H₃₂O₄). nih.govmdpi.com

HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure mass-to-charge ratios with very high precision, often to within a few parts per million (ppm). mdpi.com This level of accuracy allows for the unambiguous determination of the elemental formula from the measured mass. For example, the calculated exact mass of the [M-H]⁻ ion of this compound is 311.222783. nih.gov An experimentally measured mass that is very close to this value would provide strong evidence for the presence of this compound. HRMS can also be used to obtain high-resolution fragmentation data, aiding in the structural elucidation by providing accurate masses for the fragment ions.

ParameterDescriptionValue for 15,16-DiHODE
Molecular FormulaThe elemental composition of the moleculeC₁₈H₃₂O₄
Monoisotopic MassThe mass of the molecule with the most abundant isotopes312.23005950 Da
Precursor Ion [M-H]⁻ (HRMS)Accurate mass of the deprotonated moleculem/z 311.222783
Precursor Ion [M+Na]⁺ (HRMS)Accurate mass of the sodium adductm/z 335.2157
Mass AccuracyThe precision of the mass measurementTypically < 5 ppm

Quantitative Analysis and Isotopic Labeling Strategies for Metabolic Flux Studies

Quantitative analysis of dihydroxyoctadecadienoic acids predominantly relies on mass spectrometry (MS) coupled with chromatographic separation, offering high sensitivity and specificity. researchgate.net Techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are indispensable for measuring these compounds in biological samples. nih.govmdpi.com For instance, high-performance liquid chromatography (HPLC) has been successfully used for the simultaneous determination of various hydroxyoctadecadienoic acid (HODE) isomers in meat products. cabidigitallibrary.org

Stable isotope labeling is a powerful strategy for investigating the dynamics of metabolic pathways, a field known as metabolic flux analysis. nih.govfrontiersin.org This approach involves introducing substrates labeled with heavy isotopes, such as carbon-13 (¹³C) or deuterium (²H), into a biological system. mdpi.com By tracing the incorporation of these isotopes into downstream metabolites like this compound, researchers can delineate metabolic routes and quantify the rates (fluxes) of their production and consumption. eurisotop.com

Isotopically labeled compounds serve as ideal internal standards for quantification, as they share near-identical chemical and physical properties with their unlabeled counterparts, correcting for variations during sample preparation and analysis. eurisotop.com This strategy significantly improves the accuracy and precision of metabolomic studies. researchgate.netresearchgate.net Metabolic flux analysis using stable isotopes provides a much richer understanding of metabolism than simply measuring static metabolite concentrations, allowing researchers to distinguish between changes in production versus consumption. eurisotop.comoipub.com

Table 1: Comparison of Common Isotopes Used in Lipid Metabolism Studies

IsotopeAdvantagesDisadvantagesCommon Applications
Carbon-13 (¹³C) Carbon backbone is stable; no loss during desaturation reactions. mdpi.comHigher cost compared to deuterium.Tracing fatty acid synthesis and elongation. researchgate.net
Deuterium (²H) Lower cost.Potential for isotope exchange in protic solutions; can be lost during desaturation. mdpi.comInvestigating fatty acid oxidation and incorporation into complex lipids. mdpi.com
Nitrogen-15 (¹⁵N) Useful for nitrogen-containing lipids.Limited to specific lipid classes like sphingolipids.Studying the metabolism of nitrogen-containing lipids. nih.gov

Sample Preparation and Extraction Protocols for Complex Biological Matrices

The accurate analysis of dihydroxy fatty acids from complex biological matrices such as blood, tissues, or cells is critically dependent on the sample preparation and extraction protocol. nih.govbiotage.com The primary goal is to efficiently isolate the lipids of interest while removing interfering substances like proteins, salts, and other cellular components that can affect the sensitivity and accuracy of subsequent analyses. researchgate.net

Commonly employed methods include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.gov The Bligh-Dyer method, a well-established LLE protocol, uses a chloroform/methanol/water solvent system to partition lipids into an organic phase. nih.govgsartor.org This technique is widely used for the general extraction of various lipid classes. nih.gov Supported liquid extraction (SLE) is a modern alternative to LLE that immobilizes the aqueous sample on an inert solid support, allowing for a more efficient and less error-prone extraction with an immiscible organic solvent. biotage.com

Solid-phase extraction (SPE) is frequently used as a subsequent purification step to isolate specific lipid classes from the crude extract. nih.gov For dihydroxyoctadecadienoic acids, SPE cartridges with different stationary phases (e.g., C18 for reverse-phase separation) can be used to enrich the sample with the analytes of interest and remove contaminants. cabidigitallibrary.org The choice of extraction and purification protocol must be carefully optimized for the specific biological matrix and the target analyte to ensure high recovery and reproducibility.

Table 2: Overview of Extraction Techniques for Dihydroxy Fatty Acids

TechniquePrincipleAdvantagesCommon Use Cases
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases (e.g., aqueous and organic). biotage.comEffective for a wide range of lipids; well-established protocols (e.g., Bligh-Dyer). nih.govInitial lipid extraction from tissues, plasma, and cell cultures. nih.gov
Supported Liquid Extraction (SLE) Aqueous sample is coated on a solid support; analytes are eluted with an organic solvent. biotage.comHigher efficiency, less emulsion formation, and easier automation than LLE. biotage.comHigh-throughput sample preparation for bioanalysis.
Solid-Phase Extraction (SPE) Analytes in a liquid phase are adsorbed onto a solid phase and then eluted with a suitable solvent. nih.govProvides sample cleanup, concentration, and fractionation of lipid classes. cabidigitallibrary.orgPurification of crude lipid extracts prior to LC-MS analysis. cabidigitallibrary.orgnih.gov

In Situ Localization Techniques for Dihydroxy Fatty Acids

Understanding the spatial distribution of dihydroxy fatty acids within tissues is crucial for elucidating their physiological functions at a cellular level. Mass spectrometry imaging (MSI) has emerged as a powerful technique for the in situ localization of lipids directly from thin tissue sections without the need for chemical labels. nih.gov

MSI methods, such as nanospray desorption electrospray ionization (nano-DESI), allow for the mapping of various molecules, including prostaglandins and their precursors like arachidonic acid, within specific anatomical regions of a tissue sample. nih.gov This provides invaluable spatial context that is lost in traditional bulk extraction methods.

A significant challenge in imaging dihydroxy fatty acids in situ is their low endogenous concentrations and poor ionization efficiency. nih.gov However, recent advancements in MSI technology are improving the sensitivity and spatial resolution, making it increasingly feasible to visualize the precise location of these important lipid mediators. By correlating the distribution of lipids with the expression of their synthesizing enzymes, researchers can gain deeper insights into the localized regulation of metabolic pathways. nih.gov

Synthetic Approaches and Chemical Biology of 15,16 Dihydroxyoctadeca 9,12 Dienoic Acid and Analogs

Total Synthesis Strategies and Stereoselective Approaches

The total synthesis of 15,16-dihydroxyoctadeca-9,12-dienoic acid presents a significant challenge due to the presence of multiple stereocenters, including the vicinal diol at the C15 and C16 positions and the geometry of the two double bonds at C9 and C12. While a specific, published total synthesis of this compound is not extensively documented in readily available literature, general and well-established methodologies for the stereoselective synthesis of vicinal diols and polyunsaturated fatty acids provide a clear blueprint for its potential construction.

A plausible synthetic strategy would involve a convergent approach, where key fragments of the molecule are synthesized separately and then coupled. The synthesis of the C1-C14 fragment containing the diene and carboxylic acid functionalities could be achieved through various methods, including Wittig reactions or cross-coupling reactions to establish the correct geometry of the double bonds.

The stereoselective introduction of the vicinal diol at the C15-C16 position is a critical step. Several powerful methods are available for the dihydroxylation of alkenes:

Syn-dihydroxylation: The use of osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under controlled conditions allows for the syn-addition of two hydroxyl groups across a double bond. libretexts.orgyoutube.com This reaction proceeds through a cyclic intermediate, leading to a cis-diol. libretexts.org For a substrate like a 15-ene precursor, this would yield a syn-15,16-diol. The catalytic version of this reaction, using a stoichiometric amount of a co-oxidant like N-methylmorpholine N-oxide (NMO), is generally preferred to minimize the use of the toxic and expensive osmium tetroxide.

Anti-dihydroxylation: To obtain an anti-diol, a two-step procedure involving epoxidation followed by ring-opening is typically employed. youtube.com The initial epoxidation of the alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), forms an epoxide. Subsequent acid- or base-catalyzed hydrolysis of the epoxide proceeds with inversion of stereochemistry, resulting in the formation of a trans-diol. youtube.com

The stereochemistry of the final product can be controlled by the choice of the dihydroxylation method and the geometry of the starting alkene. A highly convergent and stereoselective total synthesis of natural products like diplodialides C and D has been achieved using key steps such as the regioselective ring opening of a chiral epoxide and Yamaguchi macrolactonization, demonstrating the feasibility of such complex syntheses. arkat-usa.org

Chemoenzymatic Synthesis Methods

Chemoenzymatic synthesis offers an attractive and environmentally friendly alternative to purely chemical methods for producing dihydroxy fatty acids. These methods leverage the high regio- and stereoselectivity of enzymes, particularly lipoxygenases (LOXs), to introduce oxygen functionalities into polyunsaturated fatty acids (PUFAs). nih.govresearchgate.net

Lipoxygenases are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of PUFAs containing a cis,cis-1,4-pentadiene system. sci-hub.se Certain microbial lipoxygenases have been discovered to possess "double dioxygenating" activity, enabling them to produce dihydroxy fatty acids in a single enzymatic step. nih.govresearchgate.net

For instance, a wild-type 12S-lipoxygenase from the bacterium Endozoicomonas numazuensis has been shown to produce dihydroxy fatty acids (DiHFAs) from various PUFAs through a double dioxygenation mechanism. nih.govresearchgate.net This microbial enzyme exhibits significantly higher activity compared to its mammalian counterparts. nih.gov Similarly, a 15-lipoxygenase (15-LOX) from a microbial source has been identified and engineered to produce specialized pro-resolving mediators (SPMs), which are also dihydroxy fatty acids. sci-hub.seresearchgate.net

The general chemoenzymatic approach for synthesizing dihydroxy fatty acids involves:

Substrate Selection: Starting with a suitable polyunsaturated fatty acid precursor. For 15,16-DiHODE, this would likely be a linoleic acid derivative.

Enzymatic Oxidation: Incubation of the substrate with a specific lipoxygenase. For example, a 15-LOX could introduce a hydroperoxy group at the C15 position.

Reduction: The resulting hydroperoxy fatty acid is then reduced to the corresponding hydroxy fatty acid. This can be achieved using a chemical reducing agent like sodium borohydride (B1222165) or through the action of a peroxidase enzyme.

Second Oxidation/Hydrolysis: To form the vicinal diol, a second oxidation or hydrolysis step is required. In the case of double-oxygenating LOXs, this can occur in a concerted manner. Alternatively, an epoxy fatty acid intermediate, formed by a cytochrome P450 enzyme or a peroxygenase, can be hydrolyzed by an epoxide hydrolase to the corresponding vicinal diol. nih.gov

The use of engineered enzymes, where the specificity of the lipoxygenase is altered through structure-based engineering, has further expanded the toolbox for producing a variety of dihydroxy fatty acids with high precision. sci-hub.seresearchgate.net For example, a 15-LOX was successfully engineered into a 12-LOX, demonstrating the potential to tailor enzyme function for specific synthetic targets. sci-hub.seresearchgate.net

Synthesis of Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies

To probe the biological functions of this compound and to develop potentially more potent or selective modulators of its signaling pathways, the synthesis of a variety of analogs and derivatives is crucial. These synthetic efforts are central to establishing structure-activity relationships (SAR).

SAR studies involve systematically modifying the structure of the parent molecule and assessing how these changes affect its biological activity. For 15,16-DiHODE, modifications could be targeted at several key regions of the molecule:

The Carboxylic Acid Head Group: The carboxylic acid can be converted to esters, amides, or other functional groups to investigate the importance of the negative charge for biological activity. For example, a series of amide derivatives of a related oxylipin, (E)-9-oxooctadec-10-en-12-ynoic acid, were synthesized to explore their effects on glucose uptake. nih.gov

The Dihydroxy Moiety: The stereochemistry of the vicinal diol can be varied (syn vs. anti) to determine the optimal arrangement for receptor binding or enzymatic processing. The hydroxyl groups can also be derivatized, for example, by glycosylation, as has been done for analogs of the natural product OSW-1 at the 15-hydroxy position. nih.gov

The Alkyl Chain and Double Bonds: The length of the carbon chain can be altered, and the position and geometry of the double bonds can be changed. This can provide insights into the spatial requirements of the binding pocket of its target proteins. The stereoselective synthesis of related polyunsaturated fatty acid metabolites like 13-(S)-HODE and 15-(S)-HETE provides a framework for creating such analogs. nih.gov

The general workflow for an SAR study involves the parallel synthesis of a library of analogs, followed by their evaluation in relevant biological assays. This iterative process of design, synthesis, and testing can lead to the identification of key structural features responsible for the biological effects of 15,16-DiHODE.

Development of Chemical Probes and Affinity Tags for Biological Research

To elucidate the molecular mechanisms of action of this compound, including identifying its cellular targets and tracking its metabolic fate, the development of chemical probes and affinity tags is indispensable. These tools are essentially modified versions of the parent molecule that incorporate a reporter group, such as a fluorescent dye or an affinity handle like biotin (B1667282).

Fluorescent Probes: Fluorescently labeled analogs of fatty acids are powerful tools for visualizing their uptake, trafficking, and localization within living cells. thermofisher.com Several strategies exist for creating fluorescent fatty acid probes:

Fluorophore Conjugation: A fluorescent dye, such as a BODIPY, nitrobenzoxadiazole (NBD), or pyrene (B120774) fluorophore, can be attached to the fatty acid chain, often at the terminal (omega) carbon. thermofisher.com

Metabolic Probes: Probes have been designed that become fluorescent upon being metabolized by specific pathways, such as fatty acid β-oxidation. acs.orgnih.govrsc.org These "turn-on" probes provide a dynamic readout of metabolic activity in living cells. rsc.org For instance, a probe that releases a fluorescent coumarin (B35378) derivative upon undergoing β-oxidation has been developed. acs.org More recent probes generate a reactive quinone methide during metabolism, which can then be detected with a secondary fluorescent reporter. acs.orgnih.gov

Affinity Tags: Affinity tags, most commonly biotin, are used to isolate the binding partners of a bioactive molecule from complex biological mixtures. The strategy involves synthesizing a derivative of 15,16-DiHODE that incorporates a biotin moiety, often via a flexible linker to minimize steric hindrance. mdpi.comresearchgate.net

The synthesis of a biotinylated probe typically involves:

Identifying an attachment point: A position on the 15,16-DiHODE molecule is chosen where modification is unlikely to disrupt its biological activity. This is often determined from SAR studies.

Linker Incorporation: A linker arm, sometimes a polyethylene (B3416737) glycol (PEG) chain, is attached to the fatty acid analog. nih.gov

Biotinylation: Biotin is coupled to the end of the linker. mdpi.comnih.gov

Ecological and Environmental Significance of Dihydroxyoctadecadienoic Acids

Role in Ecosystem Dynamics and Biogeochemical Cycling

Dihydroxyoctadecadienoic acids, as products of plant metabolism, are introduced into ecosystems through the decomposition of plant matter. While direct research on the ecological role of 15,16-dihydroxyoctadeca-9,12-dienoic acid is limited, the broader class of plant-derived fatty acids and their derivatives are known to be important components of soil and sediment organic matter. They contribute to the soil food web by serving as a carbon and energy source for a diverse range of soil microorganisms. researchgate.net The specific composition of fatty acids in soil can provide insights into the microbial community structure and the sources of organic matter. nih.gov

The cycling of nutrients in ecosystems is intricately linked to the decomposition of organic matter. Plant lipids, including dihydroxy fatty acids, are part of the detrital pool that undergoes microbial degradation, releasing carbon and other nutrients back into the ecosystem. researchgate.net Furthermore, herbivory, which can be influenced by plant chemical defenses such as oxylipins, plays a significant role in carbon and nutrient cycling in forest ecosystems. elsevierpure.comtforces.net Herbivores can accelerate the return of plant nutrients to the soil through excretion and decomposition of their waste products. tforces.net The presence of defensive compounds like dihydroxyoctadecadienoic acids in plants can therefore indirectly influence the rates of nutrient cycling by mediating plant-herbivore interactions.

The table below illustrates the general contribution of plant-derived organic matter to nutrient cycles.

ComponentRole in EcosystemKey Processes
Plant Lipids (including Dihydroxy Fatty Acids)Carbon and energy source for soil microbesDecomposition, Microbial Respiration
Contribution to soil organic matterHumification
Influence on nutrient availabilityMineralization

Contribution to Phytochemistry and Plant Defense Mechanisms

This compound has been identified as a natural product in the pollen of Brassica campestris L. var. oleifera DC. researchgate.netapsnet.org This compound belongs to a large family of metabolites known as oxylipins, which are synthesized from polyunsaturated fatty acids. researchgate.netnih.govmdpi.com Oxylipins are recognized for their crucial roles in plant defense against a wide array of pathogens and pests. researchgate.netnih.govmdpi.comscience.gov

The defensive functions of oxylipins are multifaceted. They can act as direct antimicrobial and antifungal agents, inhibiting the growth of invading microorganisms. researchgate.netmdpi.com Additionally, they serve as signaling molecules within the plant, triggering the expression of defense-related genes and activating systemic acquired resistance (SAR), a state of heightened immunity throughout the plant following an initial localized attack. nih.govscience.gov The jasmonic acid (JA) pathway, a key signaling cascade in plant defense against herbivores and necrotrophic pathogens, involves several oxylipin intermediates. nih.gov While the specific role of this compound in the defense mechanisms of Brassica campestris has not been fully elucidated, its classification as an oxylipin suggests its likely involvement in the plant's immune response.

The following table summarizes the known defensive roles of various oxylipins, providing a context for the potential functions of this compound.

Oxylipin TypeKnown Defensive RoleExample Compound(s)
Hydroperoxy fatty acidsPrecursors to other defense compounds13-Hydroperoxyoctadecatrienoic acid (13-HPOT)
Keto fatty acidsAntimicrobial activity13-Keto-9(Z),11(E),15(Z)-octadecatrienoic acid
Divinyl ethersAntifungal activityColneleic acid, Colnelenic acid
JasmonatesSignaling in herbivore and pathogen defenseJasmonic acid, Methyl jasmonate

Microbial Biotransformations and Inter-Kingdom Chemical Signaling

Oxidized fatty acids, including dihydroxy derivatives, can also function as signaling molecules in the complex chemical communication between different kingdoms of life, such as between plants, microbes, and insects. nih.govnih.gov Their structural similarity to signaling molecules in other organisms allows them to influence interactions. For instance, plant oxylipins can affect fungal development and pathogenicity. nih.govnih.gov Conversely, microbial metabolites can induce defense responses in plants. This inter-kingdom signaling is a critical aspect of the ecological relationships within a plant's microbiome and with other organisms in its environment. The presence of this compound in pollen suggests a potential role in mediating interactions with pollinators or microbes present on the flower.

The table below provides examples of microbial transformations of fatty acids and their signaling roles.

MicroorganismFatty Acid SubstrateTransformation Product(s)Signaling Role
Pseudomonas aeruginosaOleic acid7,10-Dihydroxy-8(E)-octadecenoic acidNot specified
Aspergillus spp.Linoleic acid(R)-8-hydroxy-cis-9,cis-12-octadecadienoic acidRegulation of sexual development
Lactobacillus plantarumLinoleic acidHydroxy fatty acidsImmunomodulation in the gut

Environmental Fate and Persistence Studies

The environmental fate and persistence of this compound have not been specifically studied. However, the degradation of fatty acids in the environment is a well-understood process. In soil and aquatic environments, the persistence of fatty acids is influenced by both biotic and abiotic factors.

Biotic degradation is primarily carried out by microorganisms through processes like β-oxidation. researchgate.net The rate of biodegradation can be influenced by environmental conditions such as temperature, pH, and the presence of oxygen. researchgate.net Unsaturated fatty acids are generally more susceptible to microbial degradation than their saturated counterparts.

Abiotic degradation pathways for unsaturated fatty acids include oxidation and photolysis. researchgate.netyoutube.com Oxidation can be initiated by reactive oxygen species, leading to the formation of various smaller molecules, including dicarboxylic acids. researchgate.net Photolysis, or degradation by sunlight, can also contribute to the breakdown of these compounds in aquatic environments. nih.gov The presence of double bonds and hydroxyl groups in this compound would likely make it susceptible to these degradation pathways, suggesting a relatively low persistence in the environment.

The following table outlines the general degradation pathways for fatty acids in the environment.

Degradation PathwayDescriptionKey Factors
Biotic
β-OxidationStepwise breakdown of the fatty acid chain by microorganisms.Microbial community, Oxygen availability, Temperature, pH
Abiotic
OxidationReaction with oxygen and other oxidants.Presence of reactive oxygen species, Temperature
PhotolysisBreakdown by sunlight.Light intensity, Water clarity

Potential Biotechnological and Industrial Applications of 15,16 Dihydroxyoctadeca 9,12 Dienoic Acid

Biocatalytic Production and Fermentation Strategies for Industrial Scale

The industrial-scale production of 15,16-Dihydroxyoctadeca-9,12-dienoic acid and other dihydroxy fatty acids (DHFAs) is an area of active research, with a focus on biocatalytic and fermentation-based strategies to ensure sustainability and efficiency.

Microbial fermentation is a promising avenue for producing DHFAs. researchgate.net Certain microorganisms are capable of accumulating oils and fatty acids, which can then be converted into more complex molecules. researchgate.net The use of microbial fatty acid-hydroxylation enzymes, such as P450s, lipoxygenases (LOXs), hydratases, and diol synthases, allows for the region-specific synthesis of hydroxy fatty acids. nih.gov For instance, a wild-type 12S-LOX from the bacterium Endozoicomonas numazuensis has been shown to produce DHFAs from polyunsaturated fatty acids through a double dioxygenation process with high efficiency. nih.gov Such microbial enzymes can be harnessed in fermentation processes for the large-scale production of specific DHFAs. nih.govnih.gov

The general process for biocatalytic production often involves the following steps:

Hydrolysis of Triglycerides: Vegetable oils, rich in linoleic acid, are hydrolyzed by lipases to release free fatty acids. mdpi.com

Dioxygenation: The released polyunsaturated fatty acids are then converted by LOXs to form hydroperoxides. mdpi.com

Conversion to Dihydroxy Acids: Subsequent enzymatic or chemical steps can convert these hydroperoxides into stable dihydroxy fatty acids.

While specific industrial-scale fermentation strategies for this compound are not yet widely documented, the established methods for other DHFAs provide a solid foundation. These methods are considered more environmentally friendly compared to traditional chemical synthesis. nih.gov

Table 1: Examples of Microbial Enzymes in Hydroxy Fatty Acid Production

Enzyme Type Source Organism (Example) Product (Example) Reference
12S-Lipoxygenase Endozoicomonas numazuensis Dihydroxy fatty acids nih.gov
P450 Bacillus megaterium 12,13-dihydroxy-9-octadecenoic acid usda.gov

Application in Sustainable Agriculture (e.g., plant growth regulators, biocontrol agents, fertilizer components)

Oxygenated fatty acids, including DHFAs, have shown potential as bioactive compounds in agriculture. Research has indicated that some of these compounds exhibit anti-bacterial and anti-plant pathogenic fungal activities, suggesting their utility as biocontrol agents. usda.gov For example, 7,10-dihydroxy-8(E)-octadecenoic acid has demonstrated antibacterial activity, including against food-borne pathogens. usda.gov Another related compound, 12,13,17-trihydroxy-9(S)-octadecenoic acid, has shown activity against plant pathogenic fungi. usda.gov

While direct studies on the application of this compound in agriculture are limited, the known bioactivity of similar DHFAs suggests a potential role. These compounds could contribute to more sustainable agricultural practices by providing alternatives to synthetic pesticides. The natural origin of these fatty acids would also be advantageous, potentially leading to better biodegradability and lower environmental impact.

Table 2: Potential Agricultural Applications of Dihydroxy Fatty Acids

Application Example Compound Activity Reference
Biocontrol (Antibacterial) 7,10-dihydroxy-8(E)-octadecenoic acid Antibacterial activity against food-borne pathogens usda.gov

Further research is needed to explore the specific effects of this compound on plant growth and its efficacy as a biocontrol agent.

Development as Chemical Feedstocks and Bio-based Materials

Dihydroxy fatty acids are valuable as renewable platform molecules for the chemical industry. nih.gov Their bifunctional nature, with two hydroxyl groups and a carboxylic acid group, makes them ideal building blocks for the synthesis of various polymers. nih.govgoogle.com

One of the most promising applications is in the production of polyurethanes. Dihydroxy fatty acids can be used as compounds that are reactive towards isocyanates, allowing for the incorporation of carboxy groups into the polyurethane structure. google.com This can improve the properties of the resulting polymer. The use of DHFAs from natural sources avoids some of the disadvantages associated with petrochemical-based hydroxycarboxylic acids. google.com

The general process for creating polymers from fatty acids involves:

Dimerization: Unsaturated fatty acids can be polymerized to form dimer and trimer acids. mdpi.com

Functionalization: The carboxyl and hydroxyl groups of DHFAs can be reacted with other monomers to build polymer chains. researchgate.netresearchgate.net

The development of bio-based polymers from fatty acids is a rapidly growing field, driven by the need for sustainable alternatives to petroleum-based plastics. mdpi.com While specific polymers based on this compound are not yet commercialized, the foundational chemistry for their development is well-established.

Novel Research Tools and Reagents Development

In biomedical research, this compound (also referred to as 15,16-DiHODE) is recognized as a lipid mediator. nih.govrsc.org Lipid mediators are signaling molecules that play crucial roles in a wide range of physiological and pathological processes, including inflammation. nih.govrsc.org

The formation of DHFAs is a key step in certain metabolic pathways. For instance, the enzyme soluble epoxide hydrolase (sEH) converts epoxy fatty acids into the corresponding dihydroxy fatty acids. nih.gov In some disease models, such as experimental autoimmune encephalomyelitis, the inhibition of sEH leads to a reduction in the production of DHFAs like 15,16-DiHODE, which is associated with therapeutic effects. nih.gov This makes this compound and its metabolic pathway important targets for drug discovery and development.

As a research reagent, purified this compound can be used to:

Study the specific biological activities of this particular DHFA.

Investigate the enzymes involved in its metabolism.

Serve as a standard in analytical methods for lipidomics research.

The availability of this compound is crucial for advancing our understanding of its role in health and disease.

Table 3: Compound Names Mentioned in the Article

Compound Name Abbreviation
This compound 15,16-DiHODE
Dihydroxy fatty acids DHFAs
Lipoxygenases LOXs
7,10-dihydroxy-8(E)-octadecenoic acid -
12,13,17-trihydroxy-9(S)-octadecenoic acid -

Future Directions and Emerging Research Avenues

Integration with Advanced Omics Technologies (e.g., Lipidomics, Metabolomics)

The comprehensive analysis of lipids and metabolites in biological systems, known as lipidomics and metabolomics, offers a powerful lens through which to understand the context of 15,16-DiHODE. Future research will increasingly rely on these technologies to move beyond simple quantification and explore the compound's network-level interactions.

Advanced mass spectrometry-based platforms, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are central to this endeavor. nih.gov By integrating data from these platforms, researchers can create detailed metabolic maps that situate 15,16-DiHODE within the broader linoleic acid metabolism pathway. nih.gov For instance, metabolomics studies on related oxidized linoleic acid metabolites (OXLAMs) have successfully linked their presence to shifts in other fatty acids and biomarkers of physiological states like oxidative stress. nih.gov

Future studies should aim to:

Correlational Analysis: Perform large-scale analyses to correlate the abundance of 15,16-DiHODE with other lipids, proteins, and gene transcripts. This can reveal previously unknown functional relationships, similar to how studies have linked 12,13-dihydroxy-9Z-octadecenoic acid (12,13-diHOME) levels with markers of dyslipidemia. nih.gov

Pathway Mapping: Utilize stable isotope tracing to follow the metabolic fate of linoleic acid to 15,16-DiHODE and its subsequent downstream products.

Database Enhancement: Contribute detailed fragmentation spectra and retention times for 15,16-DiHODE and its isomers to public databases like the Human Metabolome Database (HMDB), which currently notes a scarcity of literature on this specific compound. hmdb.cabovinedb.ca This will improve its identification in untargeted omics studies.

Exploration of Novel Biological Functions in Underexplored Systems

While some dihydroxy fatty acids have established roles, the specific biological functions of 15,16-DiHODE remain largely uncharted territory. hmdb.cabovinedb.ca Initial research points towards its potential involvement in modulating immune responses, particularly in the context of inflammatory disorders like arthritis. However, its function in other physiological and pathological systems is a critical area for future investigation.

Emerging research on similar lipokines, such as 12,13-diHOME, provides a roadmap for exploration. Studies have shown that 12,13-diHOME levels are influenced by exercise and are associated with obesity, suggesting a role in energy metabolism. nih.gov Future research on 15,16-DiHODE could investigate:

Metabolic Health: Its potential role in glucose and lipid metabolism, particularly in tissues like brown adipose tissue, liver, and skeletal muscle.

Cardiovascular System: Its effects on vascular inflammation, endothelial function, and platelet aggregation.

Neuroinflammation: Its presence and function within the central nervous system, an area of growing interest for lipid mediators.

Host-Microbiome Interactions: Investigating whether gut microbiota can produce or modify 15,16-DiHODE, thereby influencing host physiology.

Development of Innovative Methodologies for Detection and Quantification

Accurate and sensitive measurement is the bedrock of understanding a molecule's function. Current methods for analyzing dihydroxy fatty acids primarily rely on LC-MS/MS. nih.govnih.gov While powerful, there are avenues for innovation that could enhance the specificity, throughput, and accessibility of 15,16-DiHODE analysis.

Key areas for methodological development include:

Chiral Chromatography: Developing robust methods to separate and quantify the different stereoisomers of 15,16-DiHODE. The biological activity of lipid mediators is often highly dependent on their stereochemistry, and current methods frequently analyze them as a racemic mixture.

High-Throughput Assays: Creating immunoassays (e.g., ELISA) or other high-throughput platforms for rapid screening of large sample cohorts, which would be invaluable for clinical and epidemiological studies.

Imaging Mass Spectrometry: Applying techniques like MALDI imaging to visualize the spatial distribution of 15,16-DiHODE within tissues. This could provide critical insights into its localized production and sites of action.

Novel Derivatization Strategies: Designing new chemical derivatization methods to improve ionization efficiency and chromatographic separation, leading to lower detection limits in complex biological matrices.

Table 1: Current and Future Methodologies for 15,16-DiHODE Analysis
MethodologyPrincipleCurrent Application/StatusFuture Innovation Focus
LC-MS/MSSeparates compounds by liquid chromatography and identifies them by mass-to-charge ratio and fragmentation patterns. nih.govPrimary tool for quantification; data available in public repositories like PubChem. nih.govImproving isomer separation, increasing sensitivity.
GC-MSSeparates volatile compounds by gas chromatography for mass spectrometry analysis. nih.govUsed for related OXLAMs; requires derivatization. nih.govOptimizing derivatization for stability and throughput.
Chiral ChromatographySeparates stereoisomers based on differential interaction with a chiral stationary phase.Largely underdeveloped for 15,16-DiHODE.Method development to resolve and quantify individual enantiomers and diastereomers.
Immunoassays (ELISA)Uses specific antibodies to detect and quantify the target molecule.Not currently available for 15,16-DiHODE.Development of monoclonal antibodies specific to different isomers.
Imaging Mass SpectrometryVisualizes the spatial distribution of molecules in tissue sections by their mass.Not yet applied to 15,16-DiHODE.Application to disease models (e.g., arthritic joints, atherosclerotic plaques) to map localization.

Elucidation of Complex Regulatory Networks Governing Dihydroxy Fatty Acid Metabolism

The synthesis and degradation of fatty acids are tightly controlled by complex regulatory networks, primarily governed by key transcription factors. nih.gov Two of the most critical regulators are the Peroxisome Proliferator-Activated Receptor alpha (PPARα), which controls fatty acid degradation, and the Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), which governs fatty acid synthesis. nih.gov

A major gap in current knowledge is how the production of specific dihydroxy fatty acids like 15,16-DiHODE is regulated and how these molecules, in turn, influence these regulatory networks. Future research must focus on:

Enzymatic Pathway Identification: Identifying the specific lipoxygenases (LOX), cyclooxygenases (COX), or cytochrome P450 (CYP450) enzymes responsible for converting linoleic acid into 15,16-DiHODE in various tissues.

Transcriptional Control: Investigating whether the expression of these synthesizing enzymes is under the control of nutrient-sensing or inflammation-responsive transcription factors like PPARs, SREBPs, or NF-κB. nih.govnih.gov

Feedback and Feed-forward Mechanisms: Determining if 15,16-DiHODE itself can act as a signaling molecule to modulate gene expression. For example, many fatty acid derivatives are ligands for nuclear receptors like PPARs, creating a feedback loop that regulates lipid metabolism. nih.gov Research is needed to see if 15,16-DiHODE can bind to and activate these or other receptors.

Translational Research Potential in Non-Human Agricultural or Industrial Systems

Beyond human biology, 15,16-DiHODE and related compounds hold significant potential for agricultural and industrial applications. The biocatalytic conversion of abundant agricultural feedstocks, such as soybean oil, into value-added specialty chemicals is a growing area of industrial biotechnology. usda.gov

Key translational opportunities include:

Bioproduction Systems: Developing microbial fermentation or enzymatic processes for the large-scale, cost-effective production of 15,16-DiHODE. Research on producing other dihydroxy fatty acids using recombinant E. coli has demonstrated the feasibility of achieving high yields and productivity, which could be adapted for 15,16-DiHODE. researchgate.net

Novel Biopolymers and Lubricants: The hydroxyl groups on the fatty acid chain make 15,16-DiHODE an attractive monomer for the synthesis of novel polyesters and polyurethanes, potentially creating bio-based plastics with unique properties. usda.gov

Agricultural Applications: Investigating the role of 15,16-DiHODE in plant biology, where related oxidized fatty acids (oxylipins) are crucial signaling molecules in plant defense and development. It could also be explored as a functional feed additive in livestock to modulate milk or meat quality, an approach that has been explored with other linoleic acid-rich supplements. nih.gov

Antifungal/Antimicrobial Agents: Given that some microbially-produced dihydroxy fatty acids exhibit antimicrobial properties, the potential of 15,16-DiHODE as a natural preservative or anti-fungal agent for crop protection warrants investigation. usda.gov

Table 2: Translational Potential of 15,16-DiHODE in Non-Human Systems
Application AreaUnderlying PrincipleResearch ObjectivePotential Impact
Industrial BiocatalysisUse of microbes or enzymes to convert inexpensive feedstocks (e.g., vegetable oils) into high-value chemicals. usda.govDevelop a recombinant microbial host or isolate an enzyme for efficient 15,16-DiHODE synthesis. researchgate.netSustainable and cost-effective production for chemical industries.
Biopolymer SynthesisThe two hydroxyl groups can act as reactive sites for polymerization reactions.Synthesize and characterize polyesters or polyurethanes using 15,16-DiHODE as a monomer. usda.govCreation of novel bio-based materials with unique thermal or mechanical properties.
Animal AgricultureDietary lipids can influence the composition and quality of animal products like milk and meat. nih.govEvaluate 15,16-DiHODE as a feed additive to improve animal health or product quality.Enhanced nutritional value of food products and improved livestock health.
Crop ScienceOxylipins are key signaling molecules in plant defense against pathogens.Assess the antifungal or antibacterial activity of 15,16-DiHODE against common plant pathogens. usda.govDevelopment of novel, bio-based pesticides or plant protectants.

Q & A

Q. Experimental groups :

  • Wild-type vs. receptor-knockout models.
  • Dose gradients (0.1–100 µM) to establish EC₅₀ values.

Endpoints : Measure cytokines (ELISA), NF-κB activation (luciferase assays), and lipid mediator profiling (LC-MS) .

Controls : Use structurally similar analogs (e.g., 13-HODE) to assess specificity .

Methodological and Safety Considerations

Q. What are the best practices for ensuring regulatory compliance and safety when working with this compound?

  • Answer :
  • Safety protocols : Follow GHS guidelines (EU Regulation 1272/2008): Wear gloves, goggles, and lab coats. Use fume hoods for solvent handling .
  • Waste disposal : Neutralize acidic waste with bicarbonate before disposal .
  • Documentation : Maintain records per REACH (EC 1907/2006) and update SDS sheets with hazard assessments .

Comparative and Mechanistic Studies

Q. How does this compound compare functionally to other hydroxy fatty acids (e.g., 13-HODE or 9-HODE)?

  • Answer :
  • Structural comparison : The dihydroxy vs. monohydroxy groups may enhance receptor binding affinity or alter membrane interactions .
  • Functional assays : Compare anti-inflammatory effects in macrophage models using RNA-seq to identify unique pathway modulation (e.g., LOX vs. COX-2) .
  • Computational modeling : Perform molecular docking studies with PPAR-γ to predict binding modes versus analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.